molecular formula C12H18N2 B1372680 3-(Azepan-1-yl)aniline CAS No. 141515-10-8

3-(Azepan-1-yl)aniline

Cat. No.: B1372680
CAS No.: 141515-10-8
M. Wt: 190.28 g/mol
InChI Key: TYBMLDBFQFHCSG-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)aniline (CAS No. 141515-10-8) is an aromatic amine derivative featuring a seven-membered azepane ring attached to the meta-position of an aniline group. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol and a purity typically standardized at 95% for research applications . The compound is classified as an organic building block, widely utilized in pharmaceutical and chemical synthesis due to its structural versatility. Key spectral data include ¹H NMR (δ 29.4–196.8 ppm) and IR (3170 cm⁻¹, 1618 cm⁻¹), consistent with N-H stretching and aromatic C=C vibrations .

Properties

IUPAC Name

3-(azepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMLDBFQFHCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141515-10-8
Record name 3-(azepan-1-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-1-yl)aniline typically involves the nucleophilic substitution reaction of aniline with azepane derivatives. One common method is the reaction of aniline with azepane in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 3-(Azepan-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted anilines, nitroso compounds, and nitro compounds .

Scientific Research Applications

Medicinal Chemistry

Drug Development
3-(Azepan-1-yl)aniline is being investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in targeting specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds derived from this structure have shown promise in inhibiting the growth of cancer cells by inducing apoptosis through the activation of caspase enzymes and modulation of signaling pathways such as NF-κB.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialPotential activity against bacterial strains
Neurological EffectsInvestigated for treating psychiatric disorders

Biological Research

Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes related to various metabolic pathways. For example, it has been reported to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression .

Table 2: Enzyme Targets and Inhibition Mechanisms

Enzyme TargetMechanism of ActionPotential Applications
Cyclin-dependent kinasesInhibition of enzyme activityCancer treatment
Leucyl-tRNA synthetaseTargeting protein synthesis in parasitesAntiparasitic drug development
ProteasomeInhibition leading to apoptosisTreatment for various malignancies

Industrial Applications

Synthesis of Specialty Chemicals
In industrial settings, this compound serves as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with desirable properties for various applications.

Table 3: Industrial Uses

Application TypeDescription
Dyes and PigmentsUsed as a precursor for colorants
Specialty ChemicalsIntermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

3-(Azepan-1-ylsulfonyl)aniline (CAS 91619-39-5)

  • Molecular Formula : C₁₂H₁₈N₂O₂S
  • Molecular Weight : 254.35 g/mol
  • Key Features : Incorporates a sulfonyl (-SO₂-) group between the azepane and aniline, enhancing electrophilicity and hydrogen-bond acceptor capacity (H-bond acceptor count = 4). The sulfonyl group increases polarity, reflected in its higher molecular weight compared to the parent compound. Applications include protease inhibitor research due to sulfonyl-mediated enzyme interactions .

3-(Azepane-1-sulfonyl)-4-methylaniline (CAS 326918-48-3)

  • Molecular Formula : C₁₃H₂₀N₂O₂S
  • Molecular Weight : 268.38 g/mol

Derivatives with Modified Linker Groups

3-[(Azepan-1-yl)methyl]aniline (CAS 876716-64-2)

  • Molecular Formula : C₁₃H₂₀N₂
  • Molecular Weight : 204.32 g/mol
  • Key Features : A methylene (-CH₂-) linker separates the azepane and aniline, reducing conjugation and altering electronic effects. This structural change may enhance flexibility in binding to biological targets, such as G-protein-coupled receptors .

Positional Isomers and Trifluoromethyl Derivatives

4-(Azepan-1-yl)-3-(trifluoromethyl)aniline (CAS 946761-25-7)

  • Molecular Formula : C₁₃H₁₇F₃N₂
  • Key Features : The azepane group is at the 4-position, and a trifluoromethyl (-CF₃) group at the 3-position introduces strong electron-withdrawing effects. This enhances acidity (pKa ~3–4) and stabilizes intermediates in nucleophilic substitution reactions .

4-(Azepan-1-yl)aniline dihydrochloride

  • Key Features : The dihydrochloride salt form improves aqueous solubility, making it suitable for in vitro assays. The 4-position substitution may alter binding affinity compared to the meta-substituted parent compound .

Piperazine-Based Analogues

3-(4-Methyl-piperazin-1-ylmethyl)-aniline (CAS 198281-55-9)

  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 205.3 g/mol
  • Key Features: Replaces azepane with a six-membered piperazine ring containing a methyl group. Widely used as a kinase inhibitor intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₂H₁₈N₂ 190.28 None Organic synthesis, pharmaceutical R&D
3-(Azepan-1-ylsulfonyl)aniline C₁₂H₁₈N₂O₂S 254.35 Sulfonyl (-SO₂-) Enzyme inhibition studies
3-[(Azepan-1-yl)methyl]aniline C₁₃H₂₀N₂ 204.32 Methylene linker (-CH₂-) Receptor ligand development
4-(Azepan-1-yl)-3-(trifluoromethyl)aniline C₁₃H₁₇F₃N₂ ~262.29 -CF₃, 4-position azepane Electrophilic intermediate synthesis
3-(4-Methyl-piperazin-1-ylmethyl)-aniline C₁₂H₁₉N₃ 205.30 Piperazine, methyl group Kinase inhibitor intermediates

Biological Activity

3-(Azepan-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by an azepane ring attached to an aniline moiety. The molecular structure can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This structure is significant for its interaction with various biological targets, contributing to its pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of this compound could selectively inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The selectivity profile for CDK9 over CDK2 was particularly emphasized, suggesting a targeted approach in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound displays activity against a range of bacterial and fungal pathogens. In vitro studies revealed effective inhibition of microbial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Inhibition of Kinase Activity: The compound's ability to inhibit CDK9 suggests that it may interfere with kinase signaling pathways critical for cancer cell growth and survival.
  • Antimicrobial Mechanisms: Its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of this compound on various cancer cell lines, reporting significant inhibition of cell proliferation with IC50 values ranging from 0.36 to 0.86 µM .
Study 2 Evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
Study 3 Assessed anti-inflammatory properties in a murine model, where treatment with the compound led to a marked decrease in pro-inflammatory cytokines .

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